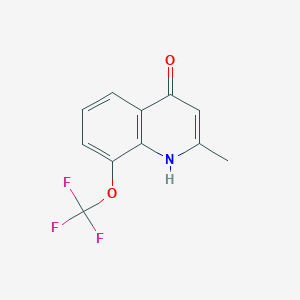
1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide is an organic compound with the molecular formula C11H23Br2N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide typically involves the reaction of 4-tert-butylpiperidine with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include amines and other reduced derivatives.
Applications De Recherche Scientifique
1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their biological functions. The piperidine ring and tert-butyl group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromopropylamine hydrobromide: Similar in structure but lacks the piperidine ring and tert-butyl group.
4-tert-butylpiperidine: Similar in structure but lacks the 3-bromopropyl group.
1-(3-chloropropyl)-4-tert-butylpiperidine hydrobromide: Similar in structure but has a chlorine atom instead of a bromine atom.
Uniqueness
1-(3-bromopropyl)-4-tert-butylpiperidine hydrobromide is unique due to the presence of both the 3-bromopropyl group and the tert-butyl group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
2413898-09-4 |
|---|---|
Formule moléculaire |
C12H25Br2N |
Poids moléculaire |
343.1 |
Pureté |
90 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



